molecular formula C15H11F3O2 B13931590 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid

2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid

Cat. No.: B13931590
M. Wt: 280.24 g/mol
InChI Key: JFLVSKQJIXQACA-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding biphenyl compound.

    Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl structure provides a rigid framework that can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid is unique due to the combination of the trifluoromethyl group and the biphenyl structure, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

2-[4-phenyl-2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-8-11(10-4-2-1-3-5-10)6-7-12(13)9-14(19)20/h1-8H,9H2,(H,19,20)

InChI Key

JFLVSKQJIXQACA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)O)C(F)(F)F

Origin of Product

United States

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